Reduced Lipophilicity Versus Unsubstituted Phenyl β‑Amino Acid (XLogP3)
3‑Amino‑3‑(4‑cyanophenyl)propanoic acid exhibits a computed octanol‑water partition coefficient (XLogP3) of –1.7, compared to –1.4 for the direct analog 3‑amino‑3‑phenylpropanoic acid [REFS‑1][REFS‑2]. The 0.3 log unit decrease reflects the polarity introduced by the cyano group and predicts modestly improved aqueous solubility and reduced passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | –1.7 |
| Comparator Or Baseline | 3‑Amino‑3‑phenylpropanoic acid: –1.4 |
| Quantified Difference | Δ = –0.3 log units |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07) |
Why This Matters
The lower XLogP3 informs compound selection when optimizing solubility, permeability, or metabolic stability in lead development.
- [1] PubChem. 3‑Amino‑3‑(4‑cyanophenyl)propanoic acid (CID 3588752) Computed Properties: XLogP3 = –1.7. View Source
- [2] Basechem. 3‑Amino‑3‑phenylpropionic acid (CAS 614‑19‑7) XLogP = –1.4. View Source
